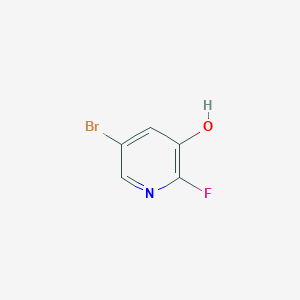

5-Bromo-2-fluoropyridin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated pyridines is well-documented in the provided papers. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines is achieved through Stille coupling and bromination reactions . Another paper describes the synthesis of a halogen-rich pyridine derivative using halogen dance reactions . The chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, is achieved using catalytic amination conditions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, quantum mechanical and spectroscopic studies of a related compound, 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics that could be expected for halogenated pyridines .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving halogenated pyridines. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine shows how different substituents on the pyridine ring can influence the site of reactivity . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from a bromopyridine precursor demonstrates the potential for introducing radioactive isotopes for imaging applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid suggests that halogenated pyridines can be functionalized to create biologically active molecules . The straightforward synthesis of 5-bromo and 5,5'-dibromo-2,2'-bipyridines indicates that direct bromination is a viable method for introducing bromine atoms onto the pyridine ring .

Aplicaciones Científicas De Investigación

Synthesis of Disubstituted Pyridines and Pyridones

"5-Bromo-2-fluoropyridin-3-ol" serves as a key intermediate in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. The process involves ortho-lithiation followed by reaction with trimethylborate and subsequent Suzuki reactions to introduce various substituents, showcasing the compound's utility in creating structurally diverse pyridines and pyridones with potential applications in medicinal chemistry and material science (Sutherland & Gallagher, 2003).

Chemoselective Amination

Another significant application is demonstrated through the chemoselective amination of related compounds, such as "5-bromo-2-chloro-3-fluoropyridine". This process highlights the selective functionalization capabilities of the bromo and fluoro substituents, enabling precise modifications that are crucial in the development of novel organic compounds with enhanced properties or biological activity (Stroup et al., 2007).

Radiosynthesis for Medical Imaging

The compound's derivatives, especially those involving fluorine-18, are vital in the field of positron emission tomography (PET) imaging. The radiosynthesis of 2-amino-5-[18F]fluoropyridines from "this compound" derivatives is a notable example, demonstrating the compound's contribution to advancing diagnostic imaging techniques, which are crucial for early detection and monitoring of diseases (Pauton et al., 2019).

Safety and Hazards

The safety information for 5-Bromo-2-fluoropyridin-3-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes essential to purine metabolism . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that similar compounds can undergo reactions under basic conditions . For instance, a compound can undergo heterolytic C2-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation . This suggests that 5-Bromo-2-fluoropyridin-3-ol might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been known to affect purine metabolism

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.5 , which could influence its distribution and bioavailability. More detailed studies are needed to fully understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been known to block dna synthesis through the inhibition of ribonucleotide reductase . This suggests that this compound might have similar effects.

Action Environment

It’s worth noting that the compound’s properties such as boiling point and density could be influenced by temperature

Propiedades

IUPAC Name |

5-bromo-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLINPJLHURFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602588 | |

| Record name | 5-Bromo-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1012084-53-5 | |

| Record name | 5-Bromo-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-fluoropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

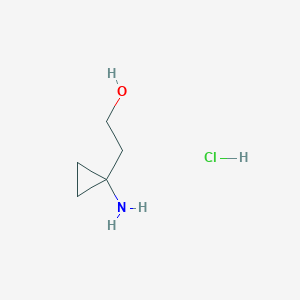

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1286738.png)

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)

![1-[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]ethanone](/img/structure/B1286749.png)